Methyl 7-oxooctanoate
Overview
Description
Methyl 7-oxooctanoate, also known as 7-oxooctanoic acid methyl ester, is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of 7-oxooctanoic acid and is characterized by its ketone functional group located at the seventh carbon of the octanoate chain. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 7-oxooctanoate can be synthesized through several methods. One common approach involves the electrolysis of a methanolic solution of laevulinic acid and monomethyl glutarate in the presence of sodium as a catalyst. This method yields this compound as a colorless liquid with a 40% yield based on monomethyl glutarate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed:
Oxidation: 7-oxooctanoic acid.
Reduction: 7-hydroxyoctanoic acid methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 7-oxooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving esters and ketones.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 7-oxooctanoate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its effects are primarily mediated through its ability to undergo nucleophilic addition and substitution reactions, which are fundamental to many biochemical processes .
Comparison with Similar Compounds
Methyl 7-oxooctanoate can be compared with other similar compounds, such as:
- Methyl 8-oxooctanoate
- Methyl 9-oxononanoate
- Methyl heptanoate
- Methyl octanoate
Uniqueness: this compound is unique due to the position of its ketone group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties of the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
IUPAC Name |
methyl 7-oxooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(10)6-4-3-5-7-9(11)12-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWMLOXILABMHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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